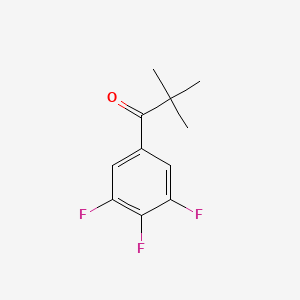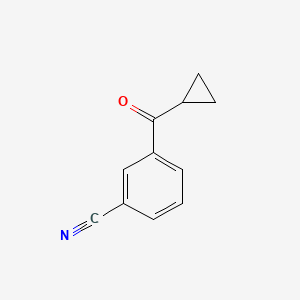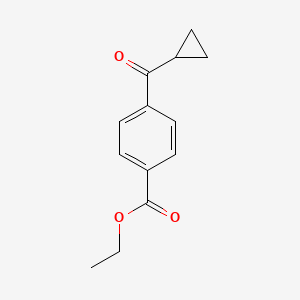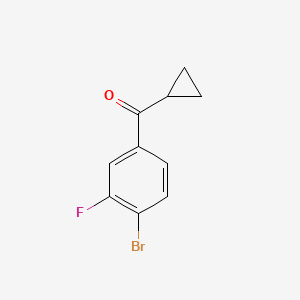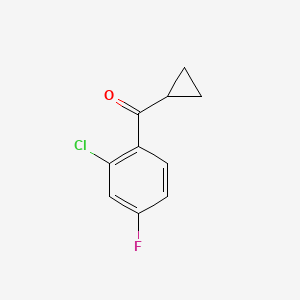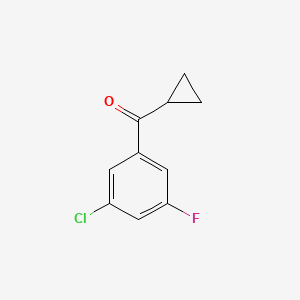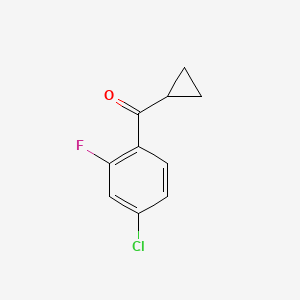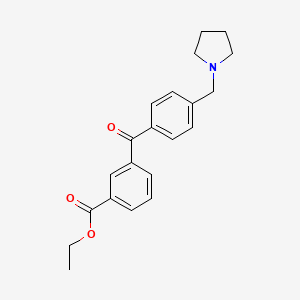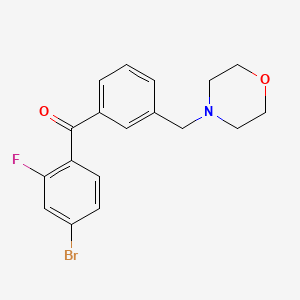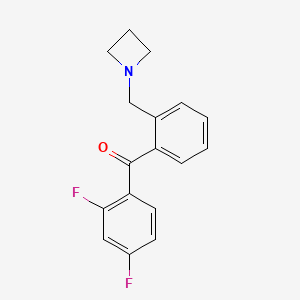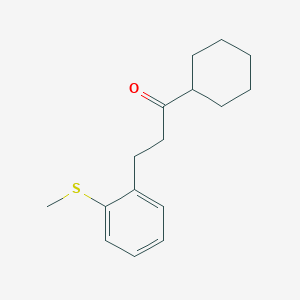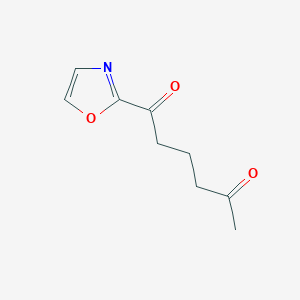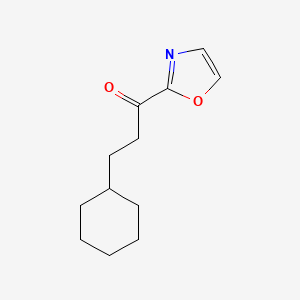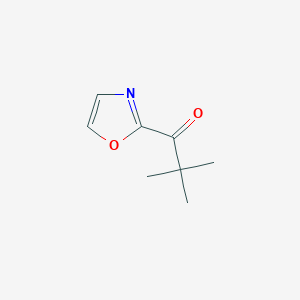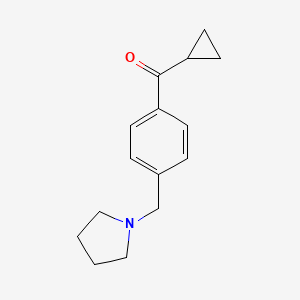
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO . It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
Synthesis Analysis
The synthesis of cyclopropyl compounds presents significant challenges for synthetic chemists . Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .Wissenschaftliche Forschungsanwendungen
Formation of Nickeladihydropyran in Cycloaddition Reactions
Cyclopropyl phenyl ketone has been found to undergo oxidative addition to Ni(PCy3) to form a nickeladihydropyran, which is crucial for Ni(0)-catalyzed cycloaddition reactions. This process is significant for synthesizing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).
Synthesis of Dihydropyrroles and Pyrroles
Cyclopropyl ketones have been used as precursors in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This involves cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, catalyzed by Rh(II) carboxylates (Wurz & Charette, 2005).
Transformation of Ortho-Disubstituted Phenyl and Cyclopropyl Ketones
Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as vital structural motifs in the iridium-catalyzed hydrogen borrowing process. This process is pivotal for forming α-branched ketones with higher alcohols, expanding the scope of hydrogen borrowing catalysis (Frost et al., 2015).
Reduction of Cyclopropyl Ketones
Studies on the reduction of cyclopropyl ketones by 1,4-dihydropyridines reveal insights into the reaction mechanisms and the stability of the cyclopropane moiety during these processes (Meuer et al., 1984).
Synthesis of 2-Phenyl Pyridine Derivatives
Cyclopropyl ketones have been employed in synthesizing 2-phenyl pyridines through a cyclization process using palladium acetate as a catalyst. This method offers a mild, operationally simple approach with short reaction times (Ghodse & Telvekar, 2017).
Formation of Pyrrolo[3,4-c]pyridine Derivatives
Tetracyanocyclopropyl ketones, which can be derived from cyclopropyl ketones, have been used as precursors for heterocyclic systems, facilitating the transformation of the furan ring into pyrrole and further annelation of the pyridine ring (Kayukov et al., 2010).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAMARAVUUARY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642773 |
Source


|
| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898776-97-1 |
Source


|
| Record name | Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

